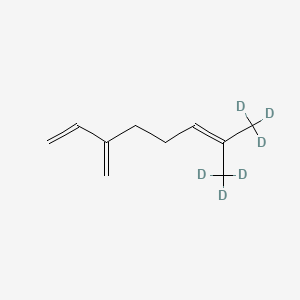![molecular formula C15H24N4O7 B564729 2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid CAS No. 103059-97-8](/img/structure/B564729.png)
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound is involved in the synthesis of chiral bicyclic azetidine derivatives, which are crucial in developing various stereoisomers for potential applications in medicinal chemistry. The study by Barrett et al. (2002) focused on the synthesis of these derivatives via a series of reactions including lactamization, aldol reaction, and reduction, with the structural elucidation of the stereoisomers achieved through X-ray crystallography (Barrett et al., 2002).
β-Lactamase Inhibitors
The compound plays a role in the synthesis of novel β-lactamase inhibitors. As indicated by Hunt and Zomaya (1982), various derivatives of this compound were synthesized and identified as potential β-lactamase inhibitors, a crucial class of compounds in antibiotic resistance management (Hunt & Zomaya, 1982).
Penicillin Framework Synthesis
A critical application is in the synthesis of penicillin frameworks. Chiba et al. (1985) reported the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton for penicillins, indicating the compound's importance in developing penicillin-type β-lactams (Chiba et al., 1985).
Platform for Functional Diversity
Garsi et al. (2022) explored the compound as a platform for creating diverse functional molecules. They synthesized C-3 disubstituted variants, demonstrating its versatility in drug development, particularly in the design of backbone-constrained analogs of FDA-approved drugs (Garsi et al., 2022).
Antitumor Activity
Research by Singh and Micetich (2003) reported on oxapenam derivatives of the compound, showcasing their potential as antitumor agents. The study highlighted the structure-activity relationship among these compounds, with some showing strong cytotoxicity against various cancer cell lines (Singh & Micetich, 2003).
Eigenschaften
CAS-Nummer |
103059-97-8 |
|---|---|
Molekularformel |
C15H24N4O7 |
Molekulargewicht |
372.378 |
IUPAC-Name |
2-[(5-acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C15H24N4O7/c1-7(20)17-4-2-3-8(16)14(23)18-12(15(24)25)13(22)9-6-19-10(21)5-11(19)26-9/h8-9,11-13,22H,2-6,16H2,1H3,(H,17,20)(H,18,23)(H,24,25) |
InChI-Schlüssel |
LSRMHWSOHWFVGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(C(=O)NC(C(C1CN2C(O1)CC2=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)


